Cas no 3018-68-6 (2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine)

2-Methyl-1-phenyl-1H-1,3-benzodiazol-5-amine is a benzimidazole derivative with potential applications in pharmaceutical and material science research. Its structure features a phenyl-substituted benzimidazole core with an amine group at the 5-position, offering reactivity for further functionalization. The compound exhibits stability under standard conditions, making it suitable for synthetic modifications. Its aromatic and heterocyclic properties may contribute to interactions in biological systems, suggesting utility in drug discovery. The methyl group at the 2-position enhances steric control in reactions. This compound is typically used as an intermediate in organic synthesis, particularly in the development of bioactive molecules or optoelectronic materials. Proper handling and storage are recommended due to its amine functionality.
2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine structure
3018-68-6 structure
Product Name:2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine
CAS No:3018-68-6
MF:C14H14ClN3
MW:259.734061717987
MDL:MFCD00159976
CID:323340
PubChem ID:3422185
Update Time:2025-11-02

2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazol-5-amine,2-methyl-1-phenyl-
    • 2-METHYL-1-PHENYL-1H-BENZIMIDAZOL-5-AMINE HYDROCHLORIDE
    • 2-methyl-1-phenylbenzimidazol-5-amine,hydrochloride
    • 2-Methyl-1-phenyl-1H-benzimidazol-5-amine
    • 2-methyl-1-phenylbenzimidazol-5-amine;hydrochloride
    • EN300-09333
    • 3018-68-6
    • 2-methyl-1-phenyl-1h-benzo[d]imidazol-5-amine hydrochloride
    • 1153234-72-0
    • 2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine hydrochloride
    • 2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine
    • MDL: MFCD00159976
    • Inchi: 1S/C14H13N3.ClH/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12;/h2-9H,15H2,1H3;1H
    • InChI Key: WBLRTQBJKQTXMV-UHFFFAOYSA-N
    • SMILES: Cl.N1(C2C=CC=CC=2)C(C)=NC2C=C(C=CC1=2)N

Computed Properties

  • Exact Mass: 223.11109
  • Monoisotopic Mass: 259.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8A^2

Experimental Properties

  • Density: 1.21
  • Boiling Point: 452.9°C at 760 mmHg
  • Flash Point: 227.7°C
  • Refractive Index: 1.663
  • PSA: 43.84

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Additional information on 2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine

Comprehensive Guide to 2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine (CAS No. 3018-68-6): Properties, Applications, and Market Insights

2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine (CAS No. 3018-68-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This heterocyclic amine, featuring a benzodiazole core with methyl and phenyl substituents, exhibits unique electronic and steric properties that make it valuable for diverse applications. The compound's molecular formula is C14H13N3, with a molecular weight of 223.28 g/mol. Researchers often search for "2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine synthesis" or "CAS 3018-68-6 applications" when exploring its potential uses.

The benzodiazole derivative demonstrates remarkable fluorescence properties, making it particularly interesting for optoelectronic applications. Recent studies have focused on its potential in organic light-emitting diodes (OLEDs) and fluorescent sensors, aligning with the growing demand for energy-efficient display technologies. The compound's amine functionality at the 5-position allows for further derivatization, enabling researchers to tailor its properties for specific applications. Common search queries like "benzodiazole-based fluorescent probes" and "organic electronic materials" reflect the current scientific interest in this compound.

In pharmaceutical research, 2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine serves as a valuable scaffold for drug discovery. The benzodiazole moiety is known to interact with various biological targets, and researchers are investigating its potential in developing novel therapeutic agents. The compound's structural features make it particularly relevant for studies on kinase inhibitors and antimicrobial agents. Search trends show increasing interest in "benzodiazole medicinal chemistry" and "small molecule drug development," indicating the compound's importance in modern drug discovery pipelines.

The synthesis of CAS 3018-68-6 typically involves multi-step organic transformations, with careful control of reaction conditions to ensure high purity and yield. Common synthetic routes start from appropriately substituted benzene derivatives, incorporating the diazole ring through cyclization reactions. Laboratory protocols often emphasize the importance of purification methods to obtain research-grade material, as evidenced by frequent searches for "2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine purification" and "analytical methods for benzodiazoles."

From a commercial perspective, the market for 2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine has shown steady growth, driven by increasing research activities in both academic and industrial settings. The compound is typically supplied by specialty chemical manufacturers who cater to the pharmaceutical and materials science sectors. Market analysts note particular interest in "high-purity benzodiazole derivatives" and "custom synthesis of heterocyclic compounds," reflecting the compound's niche but important position in the fine chemicals market.

Safety considerations for handling 2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended when working with this material. Researchers frequently search for "benzodiazole safety data" and "handling aromatic amines," demonstrating the scientific community's commitment to safe laboratory practices.

The future outlook for CAS 3018-68-6 appears promising, with potential applications emerging in areas such as molecular imaging and smart materials. The compound's tunable electronic properties make it particularly attractive for developing next-generation functional materials. Current research trends, reflected in search queries like "benzodiazole-based sensors" and "advanced organic materials," suggest expanding applications in environmental monitoring and biomedical diagnostics.

Analytical characterization of 2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure proper identification and purity assessment, crucial for research applications. The scientific community shows consistent interest in "benzodiazole characterization methods" and "spectral data for CAS 3018-68-6," highlighting the importance of rigorous analytical verification in chemical research.

In conclusion, 2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine (CAS No. 3018-68-6) represents an important building block in modern chemical research. Its versatility in pharmaceutical development and materials science, combined with its interesting photophysical properties, ensures its continued relevance in scientific investigations. As research progresses, we anticipate seeing more innovative applications for this compound, particularly in emerging technologies that require specialized organic materials.

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